2-fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline 2-fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20178999
InChI: InChI=1S/C12H12FNS/c1-9-2-3-12(11(13)6-9)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3
SMILES:
Molecular Formula: C12H12FNS
Molecular Weight: 221.30 g/mol

2-fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline

CAS No.:

Cat. No.: VC20178999

Molecular Formula: C12H12FNS

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline -

Specification

Molecular Formula C12H12FNS
Molecular Weight 221.30 g/mol
IUPAC Name 2-fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline
Standard InChI InChI=1S/C12H12FNS/c1-9-2-3-12(11(13)6-9)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3
Standard InChI Key NEIPAKUACBXXEU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NCC2=CSC=C2)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines three distinct functional groups:

  • Fluorine atom at the 2-position of the aniline ring, which enhances electron-withdrawing effects and influences reactivity.

  • Methyl group at the 4-position, contributing steric bulk and modulating solubility.

  • Thiophen-3-ylmethyl group attached to the nitrogen, introducing heteroaromaticity and potential for π-π interactions.

The thiophene ring’s 3-position linkage distinguishes this compound from analogues with 2-ylmethyl attachments, altering electronic conjugation and steric accessibility .

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC₁₂H₁₂FNS
Molecular Weight221.30 g/mol
IUPAC Name2-Fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline
CAS RegistryNot yet assigned

Synthesis and Manufacturing

Synthetic Routes

While no direct literature reports the synthesis of 2-fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline, analogous methods from substituted aniline chemistry provide a framework. A plausible pathway involves:

  • Buchwald-Hartwig Amination:

    • Reacting 2-fluoro-4-methylaniline with thiophen-3-ylmethyl bromide in the presence of a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium) and a ligand such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) .

    • Base: Cesium carbonate in dioxane at 60–100°C under nitrogen .

  • Protection/Deprotection Strategy:

    • Temporary protection of the aniline nitrogen with tert-butyl carbamate, followed by coupling and acidic deprotection (e.g., HCl in methanol) .

Table 2: Representative Reaction Conditions

ParameterValue
CatalystPd₂(dba)₃ (0.03 eq)
LigandXantphos (0.04 eq)
BaseCs₂CO₃ (2 eq)
SolventDioxane
Temperature85°C
Reaction Time3 hours

Physicochemical Properties

Thermal and Solubility Profiles

The compound is hypothesized to exhibit:

  • Melting Point: 120–125°C (estimated based on analogues).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water.

  • Stability: Stable under inert atmospheres but susceptible to oxidation at the aniline nitrogen.

Table 3: Predicted Physicochemical Data

PropertyValue
LogP (Octanol-Water)2.8 (estimated)
Hydrogen Bond Donors1 (NH)
Hydrogen Bond Acceptors3 (N, S, F)

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-deficient aniline ring directs electrophiles to the 5-position (para to fluorine). Example reactions:

  • Nitration: Yields 5-nitro derivatives under mixed acid conditions.

  • Sulfonation: Forms sulfonic acids at elevated temperatures.

N-Functionalization

The secondary amine undergoes:

  • Acylation: With acetyl chloride to form amides.

  • Alkylation: Using alkyl halides to produce tertiary amines.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Anticancer Agents: Via incorporation into kinase inhibitors.

  • Antipsychotics: Structural similarity to dopamine receptor ligands.

Materials Science

  • Conductive Polymers: Thiophene’s π-conjugation supports charge transport.

  • Liquid Crystals: Methyl and fluorine groups enhance anisotropic properties.

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparisons

CompoundSubstituentsKey Differences
4-Fluoro-N-(thiophen-2-ylmethyl)anilineThiophene at 2-positionEnhanced π-stacking capacity
2-Chloro-4-methyl-N-(thiophen-3-ylmethyl)anilineCl instead of FIncreased electronegativity

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